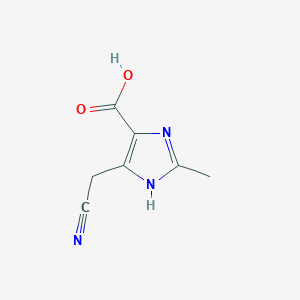
5-(cyanomethyl)-2-methyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyanomethyl group, a methyl group, and a carboxylic acid group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the cyanomethyl group is introduced at the 4-position of the imidazole ring.
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylimidazole with cyanoacetic acid in the presence of a catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of 4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.
Scientific Research Applications
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can also interact with active sites of enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the cyanomethyl and carboxylic acid groups, making it less versatile in certain applications.
4-Cyanomethylimidazole: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
Imidazole-5-carboxylic acid: Lacks the cyanomethyl and methyl groups, leading to different chemical properties.
Uniqueness
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid is unique due to the combination of functional groups attached to the imidazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
857812-37-4 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-(cyanomethyl)-2-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2/c1-4-9-5(2-3-8)6(10-4)7(11)12/h2H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
YBVWNWQVOLECAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


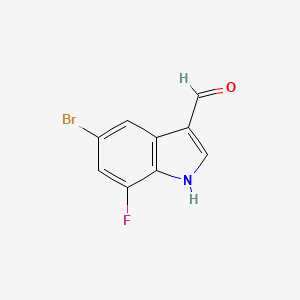
![3-Bromodibenzo[b,d]furan-4-ol](/img/structure/B15198032.png)
![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)
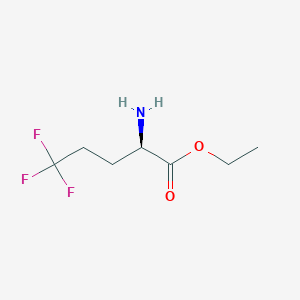
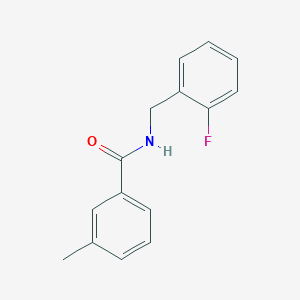
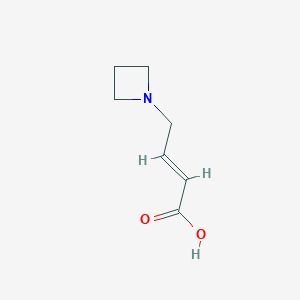
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
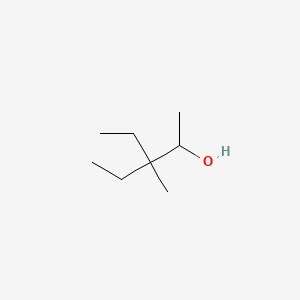
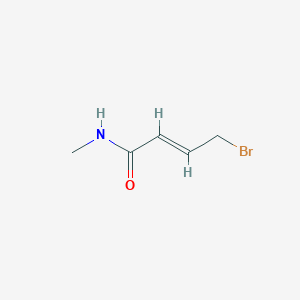
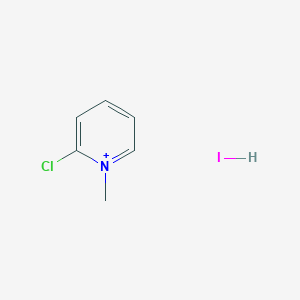


![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
